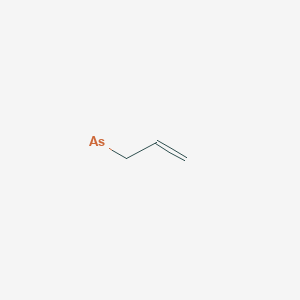
Allylarsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Prop-2-en-1-yl)arsane is an organoarsenic compound with the molecular formula C3H5As. This compound features an arsenic atom bonded to a prop-2-en-1-yl group, making it a unique member of the organoarsenic family. Organoarsenic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-yl)arsane can be achieved through several methods. One common approach involves the reaction of prop-2-en-1-yl halides with sodium arsenide. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (Prop-2-en-1-yl)arsane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to achieve high purity levels required for specific applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Prop-2-en-1-yl)arsane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert (Prop-2-en-1-yl)arsane to its corresponding arsenide.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles, including halides and amines, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a wide range of organoarsenic derivatives.
Applications De Recherche Scientifique
(Prop-2-en-1-yl)arsane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: Investigations into its potential therapeutic uses, including as an anticancer agent, are ongoing.
Industry: It is utilized in the production of specialized materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (Prop-2-en-1-yl)arsane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to alterations in their structure and function. These interactions can affect various cellular pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Prop-2-en-1-yl)phosphane: Similar in structure but contains phosphorus instead of arsenic.
(Prop-2-en-1-yl)stibane: Contains antimony instead of arsenic.
(Prop-2-en-1-yl)bismane: Contains bismuth instead of arsenic.
Uniqueness
(Prop-2-en-1-yl)arsane is unique due to the presence of arsenic, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C3H5As |
|---|---|
Poids moléculaire |
115.99 g/mol |
InChI |
InChI=1S/C3H5As/c1-2-3-4/h2H,1,3H2 |
Clé InChI |
IHMLNJCXHCBKTQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC[As] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


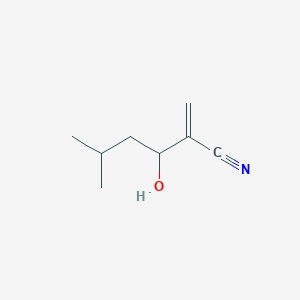

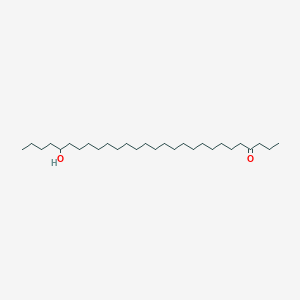
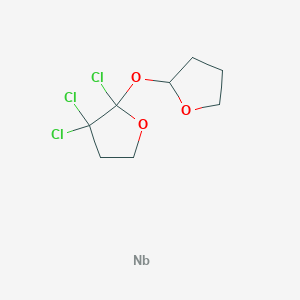

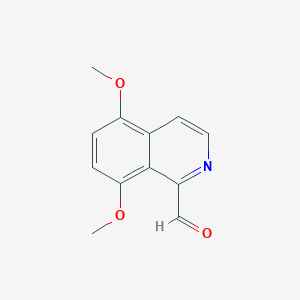
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
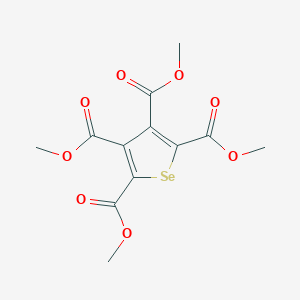
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
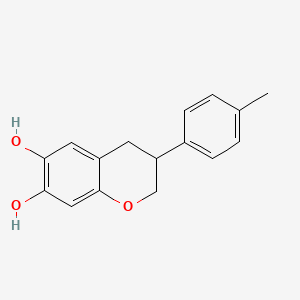
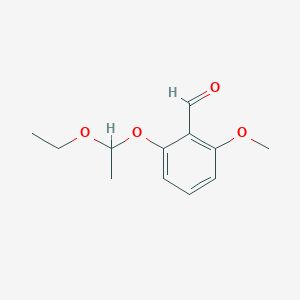
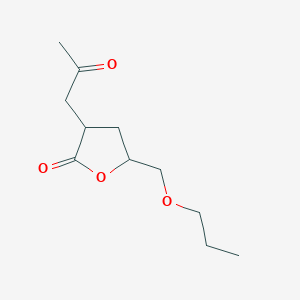
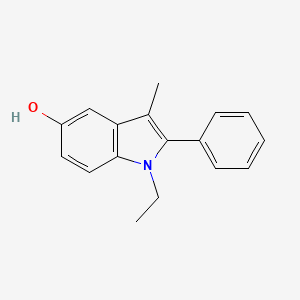
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)
